3-butyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
3-butyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound belonging to the class of chromeno-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromeno[2,3-d]pyrimidine derivatives, including 3-butyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, typically involves multicomponent reactions (MCRs). These reactions are highly efficient and allow for the rapid assembly of complex molecules. One common method involves the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Another method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of POCl3 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of ionic liquid catalysts and environmentally benign solvents, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-butyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-butyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits significant biological activity, making it a potential candidate for drug development.
Medicine: Its derivatives have shown promise in treating various diseases, including cancer and neurological disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-butyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may disrupt DNA replication in cancer cells, thereby inhibiting their proliferation .
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-b]pyridine: Structurally similar but with different biological activities.
Pyranopyrimidines: Share a similar core structure but differ in their substituents and applications.
Thiadiazolo[3,2-a]pyrimidines: Known for their antimicrobial and anticancer activities
Uniqueness
3-butyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione stands out due to its unique combination of a chromene and pyrimidine moiety, which imparts distinct biological activities and chemical properties
Properties
IUPAC Name |
3-butyl-2-cyclohexylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-3-13-23-19(14-9-5-4-6-10-14)22-20-17(21(23)25)18(24)15-11-7-8-12-16(15)26-20/h7-8,11-12,14H,2-6,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGQOEDHGXRAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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